N-[2-(2-Dibenzofuranyl)ethyl]-2,6-difluorobenzamide
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Overview
Description
N-[2-(2-Dibenzofuranyl)ethyl]-2,6-difluorobenzamide is an organic compound with the molecular formula C21H15F2NO2 It is characterized by the presence of a dibenzofuran moiety linked to a benzamide structure through an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Dibenzofuranyl)ethyl]-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with 2-(2-dibenzofuranyl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Dibenzofuranyl)ethyl]-2,6-difluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atoms on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or dibenzofuran derivatives.
Scientific Research Applications
N-[2-(2-Dibenzofuranyl)ethyl]-2,6-difluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[2-(2-Dibenzofuranyl)ethyl]-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Dibenzo[b,d]furan-2-yl)ethyl]-2-methylbenzamide
- N-(2-dibenzofuran-2-ylethyl)-2,6-dimethoxybenzamide
Uniqueness
N-[2-(2-Dibenzofuranyl)ethyl]-2,6-difluorobenzamide is unique due to the presence of both dibenzofuran and difluorobenzamide moieties, which confer distinct chemical and biological properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in various research applications.
Properties
CAS No. |
893779-03-8 |
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Molecular Formula |
C21H15F2NO2 |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
N-(2-dibenzofuran-2-ylethyl)-2,6-difluorobenzamide |
InChI |
InChI=1S/C21H15F2NO2/c22-16-5-3-6-17(23)20(16)21(25)24-11-10-13-8-9-19-15(12-13)14-4-1-2-7-18(14)26-19/h1-9,12H,10-11H2,(H,24,25) |
InChI Key |
FDJCQVJZVLELEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)CCNC(=O)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
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